Cyclopropyl-[1,2,4]triazin-3-YL-amine
Overview
Description
Cyclopropyl-[1,2,4]triazin-3-YL-amine is a heterocyclic compound that features a cyclopropyl group attached to a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[1,2,4]triazin-3-YL-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imine intermediate derived from the reaction of a suitable aldehyde with a precursor amine. This reaction is usually carried out at room temperature for 12 hours, followed by cyclization in an acidic medium under heating .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions. These methods are designed to optimize yield and purity while minimizing reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[1,2,4]triazin-3-YL-amine undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction involves the formation of a ring structure within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dioxane and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic displacement reactions can yield substituted triazine derivatives, while electrophilic addition reactions can produce various adducts .
Scientific Research Applications
Cyclopropyl-[1,2,4]triazin-3-YL-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been evaluated for its antimicrobial activity against various bacteria and fungi.
Medicine: It shows potential as an antifungal, anticancer, antiviral, and anti-HIV agent.
Industry: It is used in the development of flame-retardant materials and other industrial applications.
Mechanism of Action
The mechanism of action of Cyclopropyl-[1,2,4]triazin-3-YL-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Cyclopropyl-[1,2,4]triazin-3-YL-amine can be compared with other similar compounds, such as:
1,3,5-Triazine: A basic triazine compound with similar structural features but different biological activities.
Tetrazine: Another heterocyclic compound with four nitrogen atoms, known for its use in bioorthogonal chemistry.
1,2,3-Triazole: A related compound with three nitrogen atoms, commonly used in click chemistry.
This compound is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopropyl-1,2,4-triazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-5(1)9-6-7-3-4-8-10-6/h3-5H,1-2H2,(H,7,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBDQOPXLDAQCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286635 | |
Record name | 1,2,4-Triazin-3-amine, N-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-22-7 | |
Record name | 1,2,4-Triazin-3-amine, N-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazin-3-amine, N-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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